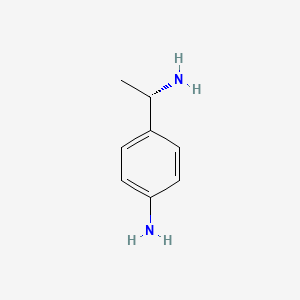
(S)-4-(1-Aminoethyl)aniline
Descripción general
Descripción
Anilines are a class of organic compounds that contain a phenyl group attached to an amino group. They are used as precursors to many chemicals, including dyes, drugs, and plastics .
Synthesis Analysis
The synthesis of anilines typically involves the reduction of nitrobenzene or the substitution of an existing group on the benzene ring with an amino group . The specific synthesis pathway for “(S)-4-(1-Aminoethyl)aniline” would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of anilines consists of a benzene ring attached to an amino group. The specific structure of “(S)-4-(1-Aminoethyl)aniline” would include an additional ethyl group attached to the amino group .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with acids and bases . The specific reactions that “(S)-4-(1-Aminoethyl)aniline” can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of anilines depend on their specific structure. They are typically colorless to pale yellow liquids that darken upon exposure to air and light. They are also typically soluble in organic solvents .Aplicaciones Científicas De Investigación
Nephrotoxicity Study
Aniline and its monochlorophenyl derivatives, including (S)-4-(1-Aminoethyl)aniline, have been studied for their nephrotoxic potential. Research by Rankin et al. (1986) assessed the in vivo and in vitro nephrotoxic effects of these compounds in rats, providing insights into their impact on renal function and potential toxicological implications Rankin et al., 1986.
Metabolism of Diclofenac
Kenny et al. (2004) investigated the synthesis and characterization of metabolites of diclofenac, a nonsteroidal anti-inflammatory drug, including those involving aniline derivatives. This study is significant for understanding the metabolic pathways and potential toxicological aspects of such drugs Kenny et al., 2004.
Corrosion Inhibition
Daoud et al. (2014) explored the use of a compound related to (S)-4-(1-Aminoethyl)aniline in inhibiting corrosion of mild steel in acidic solutions. Their research highlights the potential application of such compounds in industrial settings for corrosion protection Daoud et al., 2014.
Human Biomonitoring
Modick et al. (2014) conducted a study on the ubiquitous presence of paracetamol, a major metabolite of aniline, in human urine. This research provides insights into the widespread exposure of the general population to aniline and its health implications Modick et al., 2014.
Metabolism and Excretion Kinetics
In 2016, Modick et al. investigated the metabolism and excretion kinetics of aniline in humans. Their study is crucial for understanding the biological processing and potential risks associated with aniline exposure Modick et al., 2016.
Antiarrhythmic Agents
Tenthorey et al. (1979) examined primary beta-amino anilides, closely related to (S)-4-(1-Aminoethyl)aniline, as potential antiarrhythmic agents. This study contributes to the development of new drugs in cardiac care Tenthorey et al., 1979.
Genotoxic Activities
Bomhard and Herbold (2005) reviewed the genotoxic activities of aniline and its metabolites, exploring their relationship to carcinogenicity in rats. This research is pivotal for understanding the genetic and carcinogenic potential of aniline derivatives Bomhard and Herbold, 2005.
Detection of Biomarkers
Jin and Yan (2021) designed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline in urine. This study highlights the applications of such compounds in health monitoring and diagnostics Jin and Yan, 2021.
Electroluminescent Materials
Doi et al. (2003) investigated a novel class of emitting amorphous molecular materials incorporating aniline derivatives for electroluminescence. This research contributes to the development of new materials for electronic and optical devices Doi et al., 2003.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(1S)-1-aminoethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPOZXUDJUBEZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278502 | |
| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)aniline | |
CAS RN |
65645-33-2 | |
| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-4-Amino-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



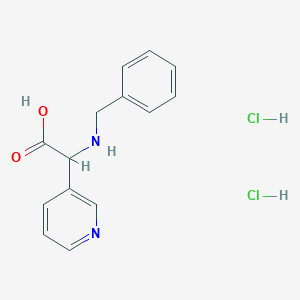
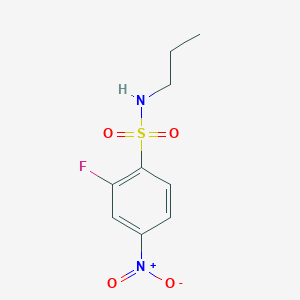



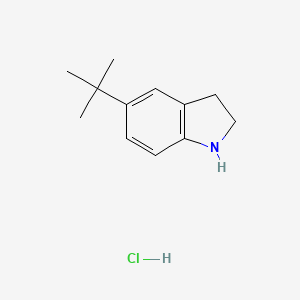
![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)
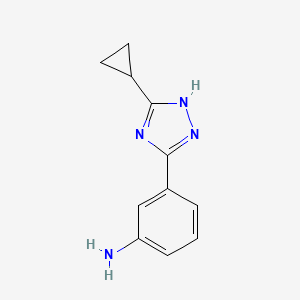
![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)
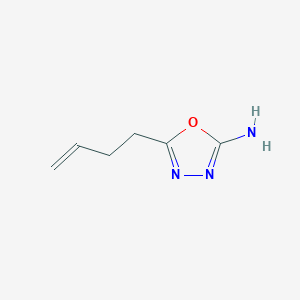
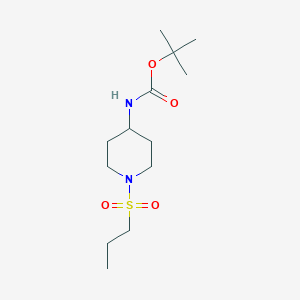
![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)
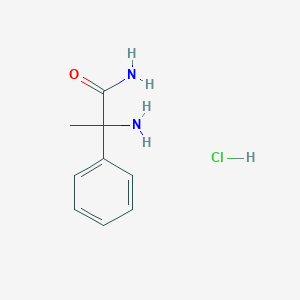
![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)